molecular formula C7H15NO B8668378 Oxazolidine, 2,2,4,4-tetramethyl- CAS No. 57822-91-0

Oxazolidine, 2,2,4,4-tetramethyl-

Cat. No. B8668378
M. Wt: 129.20 g/mol
InChI Key: HKNQNRDBGNRLRT-UHFFFAOYSA-N
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Patent
US03954985

Procedure details

Firstly, the precursor compound (2,2,4,4-tetramethyl-1,3-oxazolidine was prepared. To 237 g (3.0 mole) of 2-amino-2-methyl-1-propanol, there was added approximately 750 ml of dry benzene containing 174 g (3.0 mole) of acetone.
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH:7]1[CH:12]=CC=C[CH:8]=1>CC(C)=O>[CH3:8][C:7]1([CH3:12])[NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][O:4]1

Inputs

Step One
Name
Quantity
237 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
750 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(N1)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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